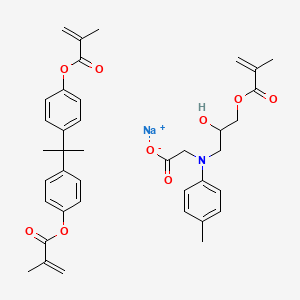
Sulphur Red 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulphur Red 10, also known as C.I. Sulphur Red 10, is an organic pigment with a deep red color. It is primarily used as a dye in various industries, including textiles, plastics, and inks. The compound is known for its excellent lightfastness and stability in both acidic and alkaline environments, although it may fade in acidic media .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sulphur Red 10 is synthesized through a complex process involving the reaction of 4-phenylamino phenol with sulfur. The reaction typically occurs in the presence of water-soluble organic solvents such as ethylene glycol or cyclohexanol. Sodium sulfide is often used as a reducing agent to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of Sulphur Red 10 involves heating sulfur with organic compounds containing amino or nitro groups. The process includes several steps:
Thionation: Heating aromatic hydrocarbons with sulfur.
Sulfurization: Further reaction with sulfur to form complex molecules.
Reduction: Using sodium sulfide to convert the dye into a water-soluble form.
Oxidation: Reverting the dye to its original insoluble form through exposure to air or oxidizing agents
Análisis De Reacciones Químicas
Types of Reactions: Sulphur Red 10 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different sulfur-containing compounds.
Reduction: Sodium sulfide is commonly used to reduce the dye to a soluble form.
Substitution: The dye can participate in substitution reactions with other organic compounds
Common Reagents and Conditions:
Oxidizing Agents: Air, sodium dichromate.
Reducing Agents: Sodium sulfide.
Solvents: Ethylene glycol, cyclohexanol
Major Products: The major products formed from these reactions include various sulfur-containing compounds and derivatives of the original dye .
Aplicaciones Científicas De Investigación
Sulphur Red 10 has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential use in drug delivery systems due to its stability and solubility properties.
Industry: Widely used in the textile industry for dyeing cotton, hemp, and viscose fabrics
Mecanismo De Acción
The mechanism by which Sulphur Red 10 exerts its effects involves the formation of stable sulfur bonds. The dye interacts with molecular targets through oxidation and reduction reactions, leading to the formation of insoluble compounds that impart color to the substrate. The pathways involved include the reduction of sulfur linkages and subsequent oxidation to form stable dye molecules .
Comparación Con Compuestos Similares
Sulphur Black 1: Known for its use in dyeing textiles, particularly cotton.
Sulphur Blue 15: Used in the textile industry for dyeing fabrics.
Sulphur Green 14: Employed in dyeing applications similar to Sulphur Red 10
Uniqueness: Sulphur Red 10 stands out due to its deep red color and excellent stability in various environments. Unlike some other sulfur dyes, it maintains its color well under both acidic and alkaline conditions, making it a versatile choice for different applications .
Propiedades
Número CAS |
1326-96-1 |
|---|---|
Fórmula molecular |
C15H15N |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1171737.png)
